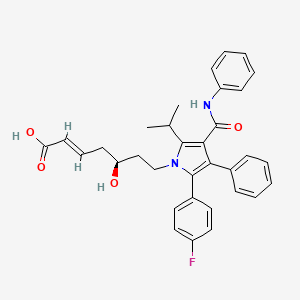

Ezetimibe Benzyl Impurity (MBZT-2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ezetimibe Benzyl Impurity (MBZT-2) is an impurity of Ezetimibe . Ezetimibe is a drug that inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L32) protein, a cholesterol transporter located in the apical membrane of enterocytes .

Synthesis Analysis

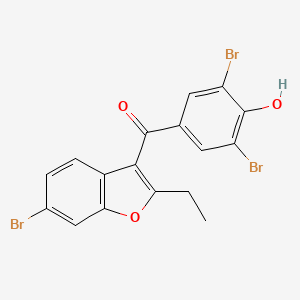

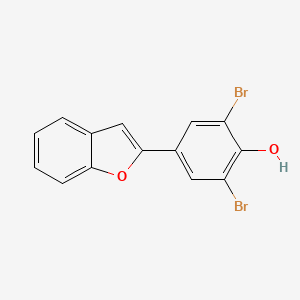

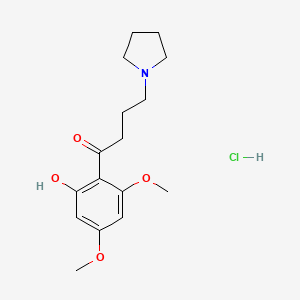

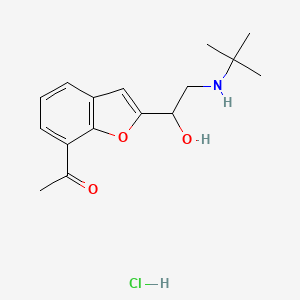

MBZT-2 is typically synthesized by the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid chloride with an amine. The resulting benzyl pyrazole is then purified by recrystallization.Molecular Structure Analysis

The molecular formula of Ezetimibe Benzyl Impurity (MBZT-2) is C31H27F2NO3 . The chemical name is (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one .Chemical Reactions Analysis

Ezetimibe was subjected to thermolytic, photolytic, hydrolytic (acidic and alkaline), and oxidative stress conditions . The stressed and unstressed samples of Ezetimibe were injected into a developed and validated High Performance Liquid Chromatography (HPLC) method .Physical and Chemical Properties Analysis

MBZT-2 is a white crystalline powder with a molecular weight of 235.28 g/mol. It has a melting point of 114-118°C and is soluble in ethanol, methanol, and chloroform. MBZT-2 is a benzyl derivative of pyrazole and is classified as a heterocyclic compound.Aplicaciones Científicas De Investigación

Process-Related Impurities

Ezetimibe, an antihyperlipidemic agent, presents a challenge in achieving high purity in its synthesis due to process-related impurities. Studies have identified various impurities, including desfluoro ezetimibe (lactam-related) impurity and other unidentified impurities. These impurities are critical for validating HPLC methods and routine analyses in pharmaceutical manufacturing (Atici & Karlığa, 2015), (Raman et al., 2010), (Guntupalli et al., 2014).

Synthesis and Characterization

The synthesis process of Ezetimibe involves careful selection of intermediates and reaction conditions to manage impurities. The characterization of impurities and their control is crucial for the quality and efficacy of Ezetimibe (Fu et al., 2003), (Farias et al., 2016).

Physicochemical Properties Improvement

Efforts to improve the physicochemical properties of Ezetimibe have led to the development of pharmaceutical co-crystals and novel formulations, enhancing solubility and bioavailability, which is crucial for its therapeutic effectiveness (Mulye et al., 2012), (Luo et al., 2015).

Analytical Methods

Developing sensitive, specific analytical methods for the quantification and control of impurities in Ezetimibe is essential. This includes the development of stability-indicating HPLC methods and the application of spectroscopic techniques (Rocha et al., 2020), (Bertrand et al., 2007).

Bioavailability and Efficacy

Research on Ezetimibe formulations like solid dispersions and micellar systems focuses on enhancing its oral bioavailability and lipid-lowering effect. Improving dissolution rates through these systems directly impacts its therapeutic efficacy (Torrado-Salmerón et al., 2020), (Ren et al., 2013).

Conformational and Chemical Studies

Advanced computational methods have been employed to study Ezetimibe's structural and vibrational properties, shedding light on its physical and biological characteristics. Such studies are crucial for understanding drug interactions and designing better pharmaceutical formulations (Prajapati et al., 2016), (Jian, 2012).

Impurity Management in Synthesis

Understanding and controlling impurities during Ezetimibe's synthesis is vital for ensuring drug quality. Investigations into the reduction process and related impurities under the quality by design (QbD) concept have led to improved synthesis routes and impurity profiles (Zhang & Su, 2015), (Śnieżek et al., 2013).

Co-crystal Studies

Research on Ezetimibe's cocrystals with compounds like L-proline aims at enhancing its pharmacological properties through improved physicochemical characteristics. Such studies are critical for developing more effective pharmaceutical formulations (Prajapati et al., 2022), (Parmar et al., 2011).

Solid Dispersion Techniques

Solid dispersion techniques have been explored to enhance the solubility and dissolution characteristics of Ezetimibe, which are crucial for its bioavailability and therapeutic effectiveness (Sharma & Singh, 2019).

Mecanismo De Acción

Target of Action

The primary target of Ezetimibe, the parent compound of Ezetimibe Benzyl Impurity (MBZT-2), is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) which is involved in the intestinal uptake of cholesterol and phytosterols .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterols by the small intestine without altering the absorption of fat-soluble vitamins and nutrients .

Biochemical Pathways

The biochemical pathways affected by Ezetimibe involve the regulation of cholesterol absorption in the small intestine. By inhibiting NPC1L1, Ezetimibe reduces the amount of cholesterol that is absorbed into the body, thereby lowering blood cholesterol levels .

Pharmacokinetics

The parent compound, ezetimibe, is known to be well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver .

Result of Action

The result of Ezetimibe’s action is a reduction in blood cholesterol levels, which can help prevent the development of atherosclerosis and reduce the risk of heart disease .

Action Environment

The action of Ezetimibe is influenced by various environmental factors such as diet and other medications. For instance, the presence of dietary fat can enhance the absorption of Ezetimibe .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

As an impurity in the production of Ezetimibe, it is not typically the focus of cellular studies.

Molecular Mechanism

The molecular mechanism of action for Ezetimibe Benzyl Impurity (MBZT-2) is not well-defined . As an impurity, it is not typically the subject of such investigations.

Dosage Effects in Animal Models

Metabolic Pathways

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ezetimibe Benzyl Impurity (MBZT-2) involves a series of reactions starting from readily available starting materials.", "Starting Materials": ["4-chloro-3-nitrobenzoic acid", "benzylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water"], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid with sodium borohydride in ethanol to obtain 4-chloro-3-aminobenzoic acid.", "Step 2: Protection of the amino group in 4-chloro-3-aminobenzoic acid with benzylamine in the presence of acetic acid to obtain 4-(benzylamino)-3-chlorobenzoic acid.", "Step 3: Reduction of the nitro group in 4-(benzylamino)-3-chlorobenzoic acid with sodium borohydride in ethanol to obtain 4-(benzylamino)-3-amino benzoic acid.", "Step 4: Cyclization of 4-(benzylamino)-3-amino benzoic acid with sodium hydroxide in water to obtain Ezetimibe Benzyl Impurity (MBZT-2)." ] } | |

Número CAS |

851860-29-2 |

Fórmula molecular |

C31H27F2NO3 |

Peso molecular |

499.56 |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(3R,4R)-3-(3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(3-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)